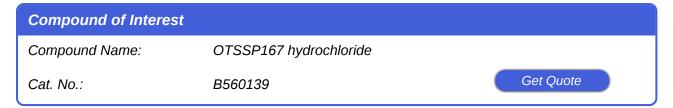


Application Notes and Protocols for OTSSP167 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OTSSP167 hydrochloride is a potent and orally bioavailable inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis and the maintenance of cancer stem cells.[1][2] These application notes provide detailed information on the long-term storage, stability, and handling of **OTSSP167 hydrochloride**, along with protocols for assessing its stability and a summary of its mechanism of action.

Long-Term Storage and Stability of OTSSP167 Hydrochloride

Proper storage and handling are crucial to ensure the integrity and activity of **OTSSP167 hydrochloride** for research and drug development purposes.

Storage Conditions

To maintain the long-term stability of **OTSSP167 hydrochloride**, the following storage conditions are recommended based on information from various suppliers.[2][3][4]

Table 1: Recommended Long-Term Storage Conditions for OTSSP167 Hydrochloride



Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years[3][5]	Store in a tightly sealed container, protected from moisture.[3][4]
4°C	Up to 2 years[5]	Store in a tightly sealed container, protected from moisture.	
In Solvent	-80°C	Up to 6 months[5]	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month[5]	Aliquot to avoid repeated freeze-thaw cycles. Solutions are generally considered unstable and should be prepared fresh whenever possible.[2]	

Note: While the product is stable at room temperature for short periods, such as during shipping, adherence to the recommended storage conditions is essential for maintaining long-term stability.[5]

Stability Profile

Detailed quantitative stability studies on **OTSSP167 hydrochloride** under various environmental conditions (e.g., humidity, light) are not extensively available in the public domain. However, based on general principles of small molecule stability, the following can be inferred:

 Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Exposure to moisture should be minimized.



- Photosensitivity: Photostability data is not readily available. As a precautionary measure, the compound should be stored protected from light.
- Solution Stability: Solutions of OTSSP167 hydrochloride are reported to be unstable.[2] It is strongly recommended to prepare solutions fresh for each use. If storage of solutions is unavoidable, they should be aliquoted and stored at -80°C for no longer than six months.[5]

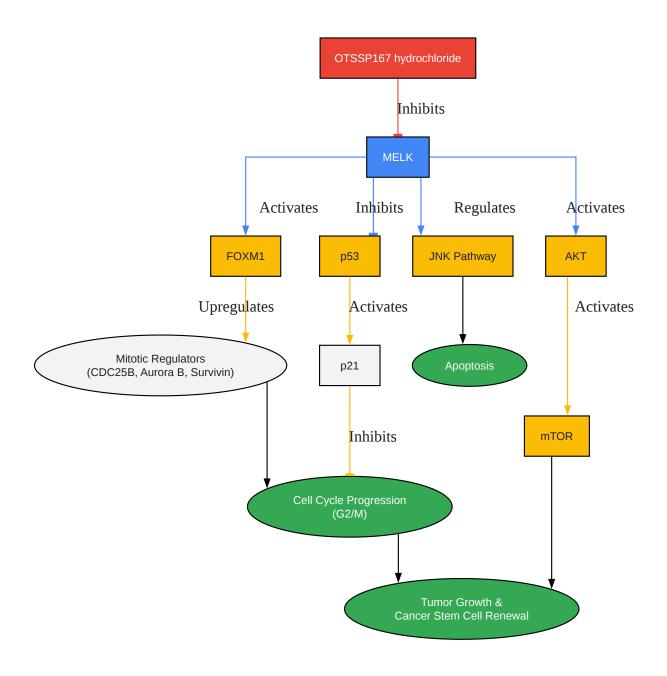
Mechanism of Action and Signaling Pathway

OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK, with an IC50 value of 0.41 nM.[1][2] MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is involved in the self-renewal of cancer stem cells. Inhibition of MELK by OTSSP167 leads to the disruption of several downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[6][7][8]

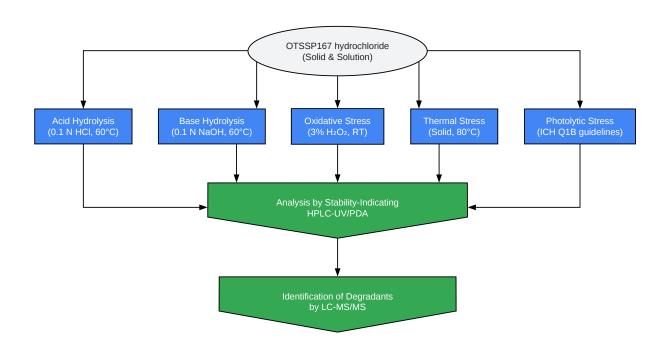
Key downstream targets and pathways affected by OTSSP167 include:

- FOXM1 (Forkhead Box M1): MELK phosphorylates and activates FOXM1, a key transcription factor for G2/M-specific genes. OTSSP167 inhibits this phosphorylation, leading to the downregulation of mitotic regulators like CDC25B, Aurora B, and Survivin.[1]
- AKT/mTOR Pathway: OTSSP167 has been shown to decrease the phosphorylation of AKT and its downstream effectors like mTOR and S6 ribosomal protein, thereby inhibiting cell proliferation and survival signals.[6][9]
- JNK Pathway: MELK can interact with and regulate the JNK pathway, which is involved in apoptosis and inflammatory responses.
- p53 Pathway: Inhibition of MELK can lead to the upregulation of p53 and its target gene p21, contributing to cell cycle arrest.[7][8]









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